tert-butyl (S)-2-((aminooxy)methyl)pyrrolidine-1-carboxylate
Overview
Description
tert-Butyl (S)-2-((aminooxy)methyl)pyrrolidine-1-carboxylate is a compound that features a tert-butyl group, an aminooxy functional group, and a pyrrolidine ring
Preparation Methods
The synthesis of tert-butyl (S)-2-((aminooxy)methyl)pyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and tert-butyl esters.
Reaction Conditions: The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites. Common reagents include tert-butyl chloroformate and aminooxy compounds.
Industrial Production: Industrial production methods may utilize flow microreactor systems for the efficient and sustainable synthesis of tert-butyl esters. These systems offer advantages such as improved reaction control, scalability, and reduced waste.
Chemical Reactions Analysis
tert-Butyl (S)-2-((aminooxy)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at the aminooxy group or the pyrrolidine ring, often using nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield primary alcohols, while substitution reactions can introduce various functional groups.
Scientific Research Applications
tert-Butyl (S)-2-((aminooxy)methyl)pyrrolidine-1-carboxylate has several scientific research applications:
Biology: The compound’s unique functional groups make it useful in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of tert-butyl (S)-2-((aminooxy)methyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets through its aminooxy and pyrrolidine functional groups. These interactions can lead to the inhibition of enzyme activity or the modification of protein structures. The specific pathways involved depend on the target molecules and the context of the application.
Comparison with Similar Compounds
tert-Butyl (S)-2-((aminooxy)methyl)pyrrolidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl (S)-2-((aminooxy)methyl)piperidine-1-carboxylate: This compound features a piperidine ring instead of a pyrrolidine ring, which may result in different reactivity and applications.
tert-Butyl (S)-2-((aminooxy)methyl)azetidine-1-carboxylate: The azetidine ring in this compound introduces additional strain, potentially affecting its chemical behavior and uses.
Properties
IUPAC Name |
tert-butyl (2S)-2-(aminooxymethyl)pyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-6-4-5-8(12)7-14-11/h8H,4-7,11H2,1-3H3/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDNOAJBYWYZCU-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CON | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CON | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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